molecular formula C19H22N2O4S B6543712 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1241995-80-1

2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B6543712
CAS No.: 1241995-80-1
M. Wt: 374.5 g/mol
InChI Key: SRYPANVMBFUBMO-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, an oxoethyl linker, and a thiophene carboxylate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with an oxoethylating agent to introduce the oxoethyl group. Finally, the thiophene carboxylate moiety is attached through an esterification reaction, resulting in the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. The methoxyphenyl group enhances its binding affinity, while the piperazine ring facilitates interaction with the receptor’s active site. This binding leads to the modulation of receptor activity, influencing various physiological processes such as smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: Shares structural similarities and targets the same receptor.

Uniqueness

2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate stands out due to its unique combination of a methoxyphenyl group and a thiophene carboxylate moiety, which enhances its binding affinity and specificity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in various scientific fields .

Properties

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-7-12-26-18(14)19(23)25-13-17(22)21-10-8-20(9-11-21)15-5-3-4-6-16(15)24-2/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYPANVMBFUBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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